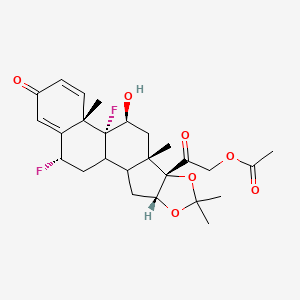

Fluocinonide

描述

属性

IUPAC Name |

[2-[(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32F2O7/c1-13(29)33-12-20(32)26-21(34-22(2,3)35-26)10-15-16-9-18(27)17-8-14(30)6-7-23(17,4)25(16,28)19(31)11-24(15,26)5/h6-8,15-16,18-19,21,31H,9-12H2,1-5H3/t15-,16-,18-,19-,21+,23-,24-,25-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJOHZNCJWYWUJD-IUGZLZTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CC(C5=CC(=O)C=CC54C)F)F)O)C)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3C[C@@H](C5=CC(=O)C=C[C@@]54C)F)F)O)C)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32F2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045307 | |

| Record name | Fluocinonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Fluocinonide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015181 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.68e-02 g/L | |

| Record name | Fluocinonide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01047 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fluocinonide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015181 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

356-12-7 | |

| Record name | Fluocinonide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=356-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluocinonide [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000356127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluocinonide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01047 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fluocinonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluocinonide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.998 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUOCINONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W4A77YPAN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Fluocinonide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015181 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

309 °C | |

| Record name | Fluocinonide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01047 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fluocinonide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015181 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Fluocinonide's Mechanism of Action in Skin Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluocinonide is a high-potency synthetic corticosteroid widely utilized in dermatology for the management of inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses, such as atopic dermatitis and psoriasis.[1][2] Its therapeutic efficacy stems from its potent anti-inflammatory, immunosuppressive, and vasoconstrictive properties.[3] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of this compound in preclinical skin inflammation models, supported by experimental data and detailed methodologies.

Core Mechanism of Action: Glucocorticoid Receptor-Mediated Gene Regulation

The primary mechanism of action of this compound is mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[4]

Upon topical application, this compound penetrates the skin and binds to cytosolic GRs within keratinocytes, fibroblasts, and immune cells. This binding event triggers a conformational change in the GR, leading to its dissociation from a chaperone protein complex. The activated this compound-GR complex then translocates into the nucleus.

Inside the nucleus, the complex can modulate gene expression through two principal mechanisms:

-

Transactivation: The this compound-GR complex can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction typically leads to the upregulation of anti-inflammatory genes.

-

Transrepression: The complex can interfere with the activity of other transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are key drivers of pro-inflammatory gene expression. This interference, often independent of direct DNA binding, results in the downregulation of inflammatory mediators.

References

- 1. cdn.mdedge.com [cdn.mdedge.com]

- 2. Comparative efficacy of halcinonide and this compound creams in psoriasis and eszematous dermatoses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. resources.amsbio.com [resources.amsbio.com]

- 4. Crosstalk between mitogen-activated protein kinase inhibitors and transforming growth factor-β signaling results in variable activation of human dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis and Purification of Fluocinonide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification methodologies for fluocinonide, a potent topical corticosteroid. The information compiled herein is intended to support research, development, and manufacturing activities related to this active pharmaceutical ingredient (API).

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that typically starts from a readily available steroid precursor, such as triamcinolone hydrolysate. The core of the synthesis involves a series of reactions to introduce the desired functional groups, including fluorination at the 6α and 9α positions and the formation of the acetonide group. A common synthetic route is outlined below.[1]

Synthesis Pathway

A prevalent method for the synthesis of this compound involves a five-step reaction sequence starting from triamcinolone hydrolysate. This pathway includes an enol ester reaction, a 6α-fluorination, a hydrolysis step, an acetonide formation, and a final 9α-fluorination to yield this compound.[1]

Experimental Protocols

The following protocols are based on methodologies described in the patent literature.[1]

Step 1: Enol Ester Reaction

-

Reactants: Triamcinolone hydrolysate, isopropylene acetate, and an acidic catalyst (e.g., pyridine hydrobromide).

-

Procedure: A mixture of triamcinolone hydrolysate, isopropylene acetate, and pyridine hydrobromide is heated to reflux (approximately 92-94°C). The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. After cooling, pyridine is added, and the mixture is concentrated under reduced pressure. Ethanol is used for phase exchange, and the product, Intermediate I, is isolated by filtration.[1]

Step 2: 6α-Fluorination

-

Reactants: Intermediate I and a fluorinating agent (e.g., Selectfluor®).

-

Procedure: Intermediate I is reacted with a fluorinating agent like Selectfluor® in a suitable solvent such as acetone. The reaction is carried out under controlled temperature conditions to introduce the fluorine atom at the 6α position, yielding Intermediate II.[1]

Step 3: Hydrolysis

-

Reactants: Intermediate II and a base (e.g., sodium hydroxide in methanol).

-

Procedure: The reaction mixture containing Intermediate II is cooled to -15 to -12°C under a nitrogen atmosphere. A solution of sodium hydroxide in methanol is added dropwise. The reaction is allowed to proceed at approximately -10°C. After completion (monitored by TLC), the reaction is neutralized with acetic acid and concentrated under reduced pressure. Methanol is added to induce crystallization, and Intermediate III is isolated by filtration, washed, and dried.[1]

Step 4: Acetonide Formation

-

Reactants: Intermediate III, acetone, and a strong acid catalyst (e.g., perchloric acid).

-

Procedure: Intermediate III is dissolved in acetone, and a catalytic amount of perchloric acid is added. The mixture is stirred at 25-30°C for about an hour, with the reaction progress monitored by TLC. Upon completion, sodium bicarbonate is added to neutralize the acid. The solution is concentrated under reduced pressure, cooled to 0-5°C to crystallize the product, and Intermediate IV is collected by filtration, washed, and dried.[1]

Step 5: 9α-Fluorination

-

Reactants: Intermediate IV and a hydrogen fluoride source (e.g., HF/DMF solution).

-

Procedure: A solution of hydrogen fluoride in dimethylformamide (DMF) and acetone is cooled to -5 to 0°C. Intermediate IV is added slowly, and the reaction is maintained at 0-5°C for approximately 5 hours (monitored by TLC). The reaction mixture is then slowly diluted with cold water, and the pH is neutralized with ammonia water to precipitate the crude this compound. The crude product is isolated by filtration, washed with water, and dried.[1]

Quantitative Data Summary

The following table summarizes the reported yields and purity for the key steps in the synthesis of this compound.

| Step | Product | Yield (%) | HPLC Purity (%) | Reference |

| 3. Hydrolysis | Intermediate III | 85 | 90.87 | [1] |

| 4. Acetonide Formation | Intermediate IV | 98 | 98.19 | [1] |

| 5. 9α-Fluorination | Crude this compound | 100 | 95.37 | [1] |

Purification of this compound

Purification of the crude this compound is crucial to remove process-related impurities and degradation products to meet the stringent requirements for an active pharmaceutical ingredient. The primary methods employed for purification are crystallization and chromatography.

Purification Workflow

The general workflow for the purification of this compound involves initial purification of the crude product by crystallization, which may be followed by further purification using preparative chromatography if higher purity is required.

Crystallization Method

Crystallization is a widely used and effective method for the purification of this compound.

-

Solvent System: A common solvent system for the crystallization of crude this compound is a mixture of acetone and methanol.[1]

-

Protocol:

-

Dissolve the crude this compound in a minimal amount of the acetone/methanol solvent mixture, with heating if necessary, to achieve a saturated solution.

-

Treat the hot solution with activated carbon to remove colored impurities.

-

Filter the hot solution to remove the activated carbon and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath may be employed to maximize the yield of the crystals.

-

Collect the purified this compound crystals by filtration.

-

Wash the crystals with a small amount of the cold solvent mixture to remove any adhering mother liquor.

-

Dry the purified crystals under vacuum at an elevated temperature (e.g., 50-60°C) until a constant weight is achieved.[1]

-

Chromatographic Purification

For achieving very high purity or for separating closely related impurities, preparative High-Performance Liquid Chromatography (HPLC) can be utilized.

-

Stationary Phase: A reversed-phase C18 column is commonly used for the separation of corticosteroids like this compound.

-

Mobile Phase: A typical mobile phase consists of a mixture of methanol and water or acetonitrile and water. Gradient elution may be necessary to achieve optimal separation of all impurities.

-

General Protocol:

-

Develop and optimize an analytical HPLC method to achieve good separation of this compound from its impurities.

-

Scale up the analytical method to a preparative scale. This involves selecting a preparative column with the same stationary phase but larger dimensions and adjusting the flow rate and injection volume accordingly.

-

Dissolve the this compound to be purified in a suitable solvent, ensuring it is soluble in the mobile phase.

-

Inject the sample onto the preparative HPLC system.

-

Collect the fractions containing the purified this compound based on the detector signal (typically UV).

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

-

Mechanism of Action: Glucocorticoid Receptor Signaling

This compound exerts its potent anti-inflammatory effects by acting as an agonist for the glucocorticoid receptor (GR).

Upon entering the cell, this compound binds to the glucocorticoid receptor located in the cytoplasm, which is part of a complex with heat shock proteins (HSPs). This binding causes a conformational change, leading to the dissociation of the HSPs and the formation of an activated this compound-GR complex. This activated complex then translocates into the nucleus.

Inside the nucleus, the activated GR complex can act in two primary ways:

-

Transactivation: The GR dimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This binding leads to an increased transcription of anti-inflammatory genes, such as those coding for lipocortin-1, which inhibits phospholipase A2 and subsequently reduces the production of inflammatory mediators like prostaglandins and leukotrienes.

-

Transrepression: The activated GR can also interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1. By binding to these factors, the GR prevents them from activating the transcription of pro-inflammatory genes, thereby reducing the synthesis of cytokines, chemokines, and other inflammatory molecules.

Through these mechanisms, this compound effectively suppresses the inflammatory response, leading to the alleviation of symptoms such as redness, swelling, and itching associated with various skin conditions.

References

Molecular Targets of Fluocinonide in Keratinocytes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluocinonide is a high-potency synthetic glucocorticoid widely utilized in dermatology for its profound anti-inflammatory, immunosuppressive, and anti-proliferative effects. Its therapeutic efficacy in inflammatory dermatoses such as psoriasis and atopic dermatitis stems from its targeted molecular actions within epidermal keratinocytes, the primary cell type of the epidermis. This technical guide elucidates the core molecular targets of this compound in keratinocytes, detailing its interaction with the glucocorticoid receptor and the subsequent genomic and non-genomic effects that culminate in the suppression of inflammatory pathways. We present a synthesis of the current understanding, structured quantitative data on glucocorticoid activity, detailed experimental protocols for key assays, and visual representations of the critical signaling pathways involved.

Introduction

Keratinocytes are not merely structural components of the skin barrier but are active participants in cutaneous immunity and inflammation. Upon stimulation by pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β), keratinocytes produce a host of inflammatory mediators, including cytokines (e.g., IL-6), chemokines (e.g., CXCL8, CCL20), and antimicrobial peptides, which recruit immune cells and perpetuate the inflammatory response.

This compound, as a potent corticosteroid, exerts its therapeutic effects by intervening in these processes at a molecular level. The cornerstone of its mechanism is its function as an agonist for the nuclear hormone Glucocorticoid Receptor (GR), a ligand-dependent transcription factor. This guide will explore the downstream consequences of this interaction in detail.

Primary Molecular Target: The Glucocorticoid Receptor (GR)

The primary mechanism of this compound action begins with its passive diffusion across the keratinocyte cell membrane and binding to the cytosolic Glucocorticoid Receptor (GR). In its inactive state, GR is part of a multiprotein complex that includes heat shock proteins (HSPs) like Hsp90 and immunophilins.

Ligand binding induces a conformational change in the GR, leading to its dissociation from the HSP complex. The activated this compound-GR complex then rapidly translocates to the nucleus, where it modulates gene expression through several key mechanisms.

Caption: Glucocorticoid Receptor Activation and Nuclear Translocation.

Genomic Mechanisms of Action: Transactivation and Transrepression

Once in the nucleus, the this compound-GR complex primarily acts by altering the transcription rate of target genes. This occurs through two main genomic pathways: transactivation and transrepression.

3.1. Transactivation: Upregulation of Anti-Inflammatory Genes The activated GR homodimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes. This binding recruits coactivators and the basal transcription machinery, leading to an increase in the transcription of anti-inflammatory genes. Key genes upregulated by this mechanism include:

-

Annexin A1 (Lipocortin-1): An inhibitor of phospholipase A2 (PLA2), thereby blocking the production of arachidonic acid and its downstream inflammatory mediators, prostaglandins and leukotrienes.

-

Inhibitor of NF-κB Alpha (IκBα): A protein that sequesters the pro-inflammatory transcription factor NF-κB in the cytoplasm, preventing its activation.

-

Mitogen-Activated Protein Kinase Phosphatase 1 (MKP-1): A phosphatase that deactivates MAPKs like p38 and JNK, which are involved in inflammatory signaling.

3.2. Transrepression: Inhibition of Pro-Inflammatory Transcription Factors Transrepression is considered the major mechanism behind the anti-inflammatory effects of glucocorticoids. In this pathway, the activated GR monomer does not bind directly to DNA but instead interacts with and inhibits other transcription factors. This protein-protein interaction prevents these factors from binding to their own DNA response elements and activating pro-inflammatory gene expression. The two principal targets for transrepression in keratinocytes are:

-

Nuclear Factor-kappa B (NF-κB): A master regulator of inflammation. GR can physically interact with the p65 subunit of NF-κB, blocking its ability to activate the transcription of numerous cytokines (TNF-α, IL-1β, IL-6), chemokines (CXCL8), and adhesion molecules.

-

Activator Protein-1 (AP-1): A dimeric transcription factor (composed of Jun and Fos proteins) that is activated by cellular stress and cytokines. GR can bind to components like c-Jun, inhibiting AP-1-mediated transcription of genes involved in inflammation and cell proliferation.

Caption: Genomic Mechanisms of the Glucocorticoid Receptor in the Nucleus.

Quantitative Data on Glucocorticoid Activity

Direct quantitative data for this compound's activity specifically in keratinocytes is limited in publicly accessible literature. However, data from related high-potency glucocorticoids and cellular systems provide a strong basis for understanding its efficacy. The following tables summarize representative quantitative data.

Table 1: Relative Receptor Binding Affinity (RRA) of Various Glucocorticoids

This table illustrates the binding affinity of several corticosteroids for the human glucocorticoid receptor, relative to Dexamethasone. A higher RRA value indicates greater potency. While a specific value for this compound is not consistently reported in comparative studies, as a high-potency corticosteroid, its RRA is expected to be significantly higher than that of Dexamethasone.

| Compound | Relative Receptor Affinity (RRA)¹ | Reference |

| Dexamethasone | 100 | Baseline |

| Budesonide | 855 | [1] |

| Fluticasone Propionate | 1775 | [1] |

| Mometasone Furoate | 2244 | [1] |

| Fluticasone Furoate | 2989 | [1] |

¹ RRA values can vary between studies depending on the assay conditions.

Table 2: Illustrative Effects of Glucocorticoids on Gene Expression in Keratinocytes

This table provides examples of how glucocorticoids can modulate the expression of key genes in keratinocytes, based on data from related compounds and experimental models. The values represent typical fold-changes observed in RT-qPCR experiments following stimulation (e.g., with TNF-α) and treatment with a glucocorticoid.

| Gene Target | Function | Expected Effect of this compound | Illustrative Fold-Change |

| TNF-α | Pro-inflammatory Cytokine | Downregulation | ~0.2 to 0.5-fold (vs. stimulated) |

| IL-6 | Pro-inflammatory Cytokine | Downregulation | ~0.1 to 0.4-fold (vs. stimulated) |

| CXCL8 (IL-8) | Chemokine (Neutrophil attractant) | Downregulation | ~0.2 to 0.6-fold (vs. stimulated) |

| CCL20 | Chemokine (Th17 cell attractant) | Upregulation (paradoxical effect) | ~2.5-fold increase |

| FKBP5 | GR-responsive gene | Upregulation | >10-fold increase |

| Annexin A1 | Anti-inflammatory protein | Upregulation | ~2 to 5-fold increase |

Note: These values are illustrative and the actual fold-change can vary based on experimental conditions, including cell type, this compound concentration, and stimulation method.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to investigate the molecular effects of this compound in keratinocytes.

5.1. Cell Culture and Treatment

This protocol outlines the basic procedure for culturing and treating primary human keratinocytes.

-

Cell Source: Primary Normal Human Epidermal Keratinocytes (NHEK) are obtained from commercial suppliers or isolated from neonatal foreskin or adult skin biopsies.

-

Culture Medium: Cells are cultured in a serum-free keratinocyte growth medium (e.g., KSFM) supplemented with bovine pituitary extract (BPE) and epidermal growth factor (EGF).

-

Culture Conditions: Maintain cells at 37°C in a humidified incubator with 5% CO₂.

-

Subculturing: Passage cells at 70-80% confluency using a trypsin/EDTA solution and neutralize with trypsin inhibitor.

-

This compound Treatment:

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

-

Seed keratinocytes in appropriate culture plates (e.g., 6-well plates for RNA/protein extraction).

-

Allow cells to adhere and grow to desired confluency.

-

(Optional) Pre-treat with a pro-inflammatory stimulus (e.g., 10 ng/mL TNF-α) for a specified time (e.g., 4-6 hours) to induce an inflammatory state.

-

Treat cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control (DMSO) for the desired duration (e.g., 24 hours).

-

Harvest cells for downstream analysis (RT-qPCR, Western Blot, etc.).

-

5.2. Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis

This protocol measures changes in mRNA levels of target genes.

Caption: Workflow for RT-qPCR Gene Expression Analysis.

-

RNA Extraction: After treatment, lyse keratinocytes directly in the culture dish using a lysis buffer (e.g., from an RNeasy Mini Kit). Homogenize the lysate and purify total RNA according to the kit manufacturer's protocol, including an on-column DNase digestion step to remove genomic DNA contamination.

-

RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit with random primers.

-

qPCR Reaction:

-

Prepare a reaction mix containing SYBR Green Master Mix, forward and reverse primers for the gene of interest (e.g., TNF, IL6, CXCL8, ACTB as a housekeeping gene), and diluted cDNA template.

-

Perform the reaction in a real-time PCR system with a typical cycling protocol: initial denaturation (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (95°C for 15 sec) and annealing/extension (60°C for 1 min).

-

-

Data Analysis: Determine the cycle threshold (Ct) for each gene. Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt). Calculate the fold change in gene expression relative to the control group using the 2-ΔΔCt method.

5.3. Western Blot for Protein Expression and Signaling Pathway Activation

This protocol is used to detect changes in protein levels and phosphorylation status (activation) of signaling molecules.

-

Protein Extraction:

-

After treatment, wash cells with ice-cold PBS.

-

Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the total protein.

-

-

Protein Quantification: Determine protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10% or 12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Incubate the membrane with a primary antibody (e.g., anti-p-p65, anti-IκBα, anti-c-Jun, anti-GR, anti-β-actin) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin).

5.4. NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

-

Cell Seeding and Transfection:

-

Seed keratinocytes (e.g., HaCaT cells, which are easier to transfect than primary cells) in a 24-well plate.

-

Co-transfect the cells using a lipid-based transfection reagent with two plasmids:

-

An NF-κB reporter plasmid containing the firefly luciferase gene downstream of a promoter with multiple NF-κB response elements.

-

A control plasmid (e.g., expressing Renilla luciferase from a constitutive promoter) to normalize for transfection efficiency.

-

-

-

Treatment and Stimulation:

-

Allow cells to recover for 24 hours post-transfection.

-

Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.

-

Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-8 hours.

-

-

Cell Lysis and Luciferase Measurement:

-

Wash cells with PBS and lyse them using a passive lysis buffer.

-

Transfer the lysate to a 96-well luminometer plate.

-

Use a dual-luciferase reporter assay system. First, add the firefly luciferase substrate and measure the luminescence.

-

Next, add the quenching reagent and Renilla luciferase substrate to the same well and measure the second luminescence signal.

-

-

Data Analysis: For each well, calculate the ratio of firefly to Renilla luminescence to obtain a normalized NF-κB activity value. Express the activity in this compound-treated cells as a percentage of the activity in stimulated, vehicle-treated cells.

Conclusion

This compound exerts its potent anti-inflammatory effects in keratinocytes primarily through its action as a glucocorticoid receptor agonist. The activated this compound-GR complex translocates to the nucleus and modulates gene expression via transactivation of anti-inflammatory genes and, critically, transrepression of pro-inflammatory transcription factors NF-κB and AP-1. This dual action leads to a powerful suppression of the inflammatory cascade driven by keratinocytes, reducing the expression of cytokines, chemokines, and other mediators that fuel chronic inflammatory skin diseases. The methodologies and data presented in this guide provide a framework for researchers to further investigate and quantify the precise molecular interactions of this compound and other glucocorticoids in the context of dermatological drug development.

References

In-Depth Technical Guide: Fluocinonide Structure-Activity Relationship Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of fluocinonide and related corticosteroids. It delves into the molecular features governing their anti-inflammatory potency, receptor binding affinity, and dermal penetration, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Core Concepts in this compound Structure-Activity Relationships

This compound is a potent synthetic glucocorticoid characterized by its high-potency, which is a direct result of specific structural modifications to the cortisol backbone. The anti-inflammatory effects of this compound are primarily mediated through its interaction with the glucocorticoid receptor (GR). The key structural features that dictate its activity include:

-

Fluorination: The presence of fluorine atoms at the 6α and 9α positions significantly enhances the glucocorticoid activity. This is a common strategy in the design of potent corticosteroids.

-

Acetonide Group: The 16α, 17α-acetonide group is crucial for the high potency of this compound. This bulky, lipophilic group enhances binding to the glucocorticoid receptor.

-

C21 Ester: this compound is the 21-acetate ester of fluocinolone acetonide. Esterification at the C21 position can influence the lipophilicity and percutaneous absorption of the steroid.

Quantitative Structure-Activity Relationship Data

The following tables summarize the available quantitative data that illustrates the structure-activity relationships of this compound and related corticosteroids.

Table 1: Glucocorticoid Receptor Binding Affinity

| Compound | IC50 (nM) | Ki (nM) | Relative Binding Affinity (RBA) |

| Dexamethasone | 5.36 ± 1.13 | 2.68 ± 0.58 | 100 |

| Fluocinolone Acetonide | 2.00 ± 0.42 | 0.97 ± 0.17 | ~276 |

| Triamcinolone Acetonide | 1.45 ± 0.50 | 0.72 ± 0.24 | ~372 |

Data sourced from a study using a glucocorticoid receptor radiolabeled competition binding assay.[1]

Experimental Protocols

Detailed methodologies for key experiments cited in SAR studies of corticosteroids are provided below.

McKenzie-Stoughton Vasoconstrictor Assay

This in vivo assay is a widely used method to determine the topical anti-inflammatory potency of corticosteroids. The degree of skin blanching (vasoconstriction) is visually assessed and scored.

Protocol:

-

Subject Selection: Healthy volunteers with no history of skin diseases are selected. The flexor aspect of the forearm is typically used as the test site.

-

Application of Test Compounds: A standardized amount (e.g., 10 µL) of the test corticosteroid solution or formulation is applied to a small, demarcated area of the skin. A range of dilutions of the test compound and a reference standard (e.g., hydrocortisone) are typically applied.

-

Occlusion (Optional): In some protocols, the application sites are covered with an occlusive dressing to enhance penetration.

-

Incubation: The compounds are left on the skin for a specified period, typically 6-18 hours.

-

Assessment of Vasoconstriction: After the incubation period, the application sites are cleaned, and the degree of skin blanching is visually assessed by trained observers under standardized lighting.

-

Scoring: The vasoconstriction is scored on a scale, for example:

-

0 = No vasoconstriction

-

1 = Mild, definite vasoconstriction

-

2 = Moderate vasoconstriction

-

3 = Intense vasoconstriction

-

4 = Maximum possible vasoconstriction

-

-

Data Analysis: The mean score for each compound and dilution is calculated. The potency of the test compound is determined by comparing its vasoconstriction score to that of the reference standard.

Glucocorticoid Receptor (GR) Competitive Binding Assay

This in vitro assay measures the affinity of a test compound for the glucocorticoid receptor. It is a competitive assay where the test compound competes with a radiolabeled ligand for binding to the GR.

Protocol:

-

Preparation of Cytosol: A cytosolic fraction containing the glucocorticoid receptor is prepared from a suitable source, such as rat liver or a cell line expressing the GR.

-

Radioligand: A radiolabeled glucocorticoid with high affinity for the GR, such as [³H]-dexamethasone, is used.

-

Competitive Binding: A constant concentration of the radioligand is incubated with the cytosol preparation in the presence of increasing concentrations of the unlabeled test compound.

-

Incubation: The mixture is incubated at a low temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Separation of Bound and Free Ligand: At the end of the incubation, the bound radioligand is separated from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or gel filtration.

-

Quantification of Radioactivity: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Fibroblast Proliferation Assay

This in vitro assay assesses the anti-proliferative effect of corticosteroids, which is a component of their atrophogenic potential.

Protocol:

-

Cell Culture: Human dermal fibroblasts are cultured in a suitable growth medium.

-

Seeding: The fibroblasts are seeded into 96-well plates at a specific density and allowed to attach overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test corticosteroid. A vehicle control is also included.

-

Incubation: The cells are incubated for a period of 48-72 hours.

-

Assessment of Proliferation: Cell proliferation can be measured using various methods, such as:

-

MTT Assay: This colorimetric assay measures the metabolic activity of the cells, which is proportional to the number of viable cells.

-

BrdU Incorporation Assay: This assay measures the incorporation of bromodeoxyuridine (BrdU) into the DNA of proliferating cells.

-

Direct Cell Counting: Cells can be trypsinized and counted using a hemocytometer or an automated cell counter.

-

-

Data Analysis: The concentration of the corticosteroid that inhibits cell proliferation by 50% (IC50) is determined.

In Vitro Skin Penetration Testing (Franz Diffusion Cell)

This assay measures the percutaneous absorption of a topical formulation.

Protocol:

-

Skin Preparation: Excised human or animal skin is mounted on a Franz diffusion cell, with the stratum corneum facing the donor compartment and the dermis in contact with the receptor fluid.

-

Receptor Fluid: The receptor compartment is filled with a suitable fluid (e.g., phosphate-buffered saline) and maintained at a constant temperature (e.g., 32°C) to mimic physiological conditions.

-

Dosing: A finite dose of the topical formulation containing the test compound is applied to the surface of the skin in the donor compartment.

-

Sampling: At predetermined time intervals, samples are withdrawn from the receptor fluid and replaced with fresh fluid.

-

Quantification: The concentration of the test compound in the collected samples is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).

-

Data Analysis: The cumulative amount of the drug that has permeated the skin over time is plotted, and the steady-state flux (Jss) and permeability coefficient (Kp) are calculated.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to this compound's mechanism of action and its SAR studies.

Caption: Glucocorticoid Receptor Signaling Pathway.

Caption: McKenzie-Stoughton Vasoconstrictor Assay Workflow.

Caption: Glucocorticoid Receptor Competitive Binding Assay Workflow.

References

The Pharmacokinetic and Metabolic Landscape of Topical Fluocinonide in Preclinical Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and metabolism of topical fluocinonide in animal models. This compound, a potent synthetic corticosteroid, is widely used for its anti-inflammatory and immunosuppressive properties. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical for the development of safe and effective dermatological therapies. This document synthesizes available data on the percutaneous absorption, systemic distribution, biotransformation pathways, and elimination of this compound in various animal species, including rats, rabbits, and micropigs. Detailed experimental protocols for conducting pharmacokinetic and metabolism studies are provided, alongside analytical methodologies for the quantification of this compound and its metabolites. While specific quantitative data from non-public industry studies are limited, this guide consolidates the general principles and available information to serve as a valuable resource for researchers in the field.

Introduction to this compound

This compound is a high-potency topical corticosteroid used to treat a variety of inflammatory skin conditions. Its therapeutic effect is mediated by its interaction with glucocorticoid receptors, leading to the inhibition of inflammatory pathways. The efficacy and safety of topical this compound are intrinsically linked to its pharmacokinetic and metabolic profile. Percutaneous absorption, influenced by the formulation's vehicle and the integrity of the epidermal barrier, determines the systemic exposure and potential for systemic side effects. Once absorbed, this compound undergoes metabolic processes, primarily in the liver, before being excreted from the body. Animal models are indispensable for characterizing these ADME properties during preclinical development.

Pharmacokinetics of Topical this compound in Animal Models

The systemic exposure to this compound following topical application is a critical safety consideration. Several factors influence its percutaneous absorption, including the animal species, the formulation vehicle, the use of occlusive dressings, and the condition of the skin.[1][2]

Absorption

Topical corticosteroids like this compound can be absorbed through normal, intact skin.[2] The extent of absorption is significantly increased in the presence of inflammation or other skin diseases that compromise the epidermal barrier.[2] Occlusive dressings can also substantially enhance percutaneous absorption.[2] Studies have indicated that the vehicle formulation plays a crucial role, with solutions leading to greater absorption of this compound compared to cream or gel formulations.[3]

While specific quantitative data on the dermal absorption of this compound in animal models is not extensively published in publicly available literature, general principles of corticosteroid absorption apply. Regulatory filings mention dermal toxicity studies in micropigs, which would have included assessments of systemic exposure, but the detailed pharmacokinetic parameters from these studies are not disclosed.[2]

Distribution

Once absorbed into the systemic circulation, this compound, like other corticosteroids, is expected to bind to plasma proteins to varying degrees and distribute into tissues.[3] The distribution profile would be similar to that of systemically administered corticosteroids.

Metabolism

The primary site of metabolism for systemically absorbed corticosteroids is the liver.[3] While specific metabolites of this compound in animal models have not been detailed in the available literature, the metabolic pathways are anticipated to involve Phase I (e.g., hydroxylation) and Phase II (e.g., glucuronidation and sulfation) reactions, which are common for steroid compounds.[4][5] These biotransformation processes aim to increase the water solubility of the compound to facilitate its excretion.

Excretion

The excretion of this compound and its metabolites primarily occurs through the kidneys into the urine.[3] A smaller portion may also be excreted in the bile.[3] Studies involving the related corticosteroid, fluocinolone acetonide, in rabbits showed that plasma and urine levels were below the limit of quantitation after intraocular implantation, suggesting very low systemic absorption and, consequently, excretion.[6]

Quantitative Pharmacokinetic Data

| Animal Model | Formulation | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Route of Elimination | Reference |

| Rat | 0.25% Ointment | - | 0.007-0.012 (24h) | 0.5-3 | Not Reported | Urine and Feces | [7] |

| Pig | 0.25% Ointment | - | Not Reported | Not Reported | Not Reported | Urine and Feces | [7] |

| Rabbit | 0.25% Ointment | - | Not Reported | Not Reported | Not Reported | Urine and Feces | [7] |

Note: The data for prednicarbate reflects very low systemic absorption.

Metabolism of Topical this compound

The biotransformation of this compound is expected to follow the general pathways of steroid metabolism. Halogenated corticosteroids undergo various metabolic reactions to facilitate their elimination.

Postulated Metabolic Pathway

Although specific metabolites of this compound have not been definitively identified in animal studies from the available literature, a hypothetical metabolic pathway can be proposed based on the metabolism of other potent corticosteroids. This would likely involve hydroxylation, followed by conjugation with glucuronic acid or sulfate.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the pharmacokinetics and metabolism of topical this compound. The following sections outline typical experimental protocols.

Dermal Pharmacokinetic Study in Rats

This protocol describes an experiment to determine the systemic exposure to this compound after topical application in rats.

Methodology:

-

Animal Model: Male Sprague-Dawley rats (8-10 weeks old) are typically used. Animals are housed individually in metabolism cages to allow for the collection of urine and feces.

-

Dosing: A defined area on the dorsal skin is shaved 24 hours prior to dosing. A precise amount of the this compound formulation is applied uniformly to the shaved area. The application site may be left uncovered or covered with a non-occlusive dressing.

-

Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) via a cannulated jugular vein or tail vein into tubes containing an anticoagulant. Plasma is separated by centrifugation and stored at -80°C until analysis. Urine and feces are collected at intervals throughout the study.

-

Sample Analysis: Plasma, urine, and homogenized feces samples are processed to extract this compound and its potential metabolites. This typically involves protein precipitation followed by solid-phase extraction (SPE). The extracts are then analyzed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Data Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life, using non-compartmental analysis.

Metabolism Study in Rat Liver Microsomes

This in vitro protocol is designed to identify the metabolic pathways of this compound using liver microsomes.

Methodology:

-

Incubation: this compound is incubated with pooled rat liver microsomes in the presence of an NADPH-regenerating system to support Phase I metabolic reactions. For Phase II reactions, cofactors such as UDPGA (for glucuronidation) and PAPS (for sulfation) are included.

-

Reaction Termination: The reaction is stopped at various time points by adding a cold organic solvent, such as acetonitrile, to precipitate the proteins.

-

Sample Preparation: The samples are centrifuged, and the supernatant, containing the parent drug and metabolites, is collected.

-

Analysis: The supernatant is analyzed by high-resolution LC-MS/MS to detect and identify potential metabolites by comparing the mass spectra of the test samples with control samples (without substrate or cofactors).

Analytical Methodologies

The accurate quantification of this compound and its metabolites in biological matrices is essential for pharmacokinetic and metabolism studies.

LC-MS/MS for Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the analysis of corticosteroids due to its high sensitivity and selectivity.

Typical Parameters:

-

Chromatography: Reversed-phase chromatography using a C18 column is commonly employed. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier (e.g., formic acid) is used to separate the analytes.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for quantification. Specific precursor-to-product ion transitions for this compound and its internal standard are monitored. For metabolite identification, a high-resolution mass spectrometer (e.g., Q-TOF) is utilized to obtain accurate mass measurements.

Conclusion

The pharmacokinetic and metabolic profile of topical this compound in animal models is a critical component of its preclinical safety and efficacy evaluation. While specific quantitative data remains largely within proprietary domains, this guide provides a comprehensive framework based on the established principles of corticosteroid pharmacology and standard methodologies in drug metabolism and pharmacokinetics. The provided experimental protocols and analytical methods offer a robust starting point for researchers aiming to further elucidate the ADME properties of topical this compound. Future publicly available research detailing the specific pharmacokinetic parameters and metabolic pathways in relevant animal models would be invaluable to the scientific community and would further enhance the rational development of topical corticosteroid therapies.

References

- 1. researchtrends.net [researchtrends.net]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. search.library.northwestern.edu [search.library.northwestern.edu]

- 4. vetscraft.com [vetscraft.com]

- 5. researchgate.net [researchgate.net]

- 6. Ocular pharmacokinetics of fluocinolone acetonide after Retisert intravitreal implantation in rabbits over a 1-year period - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Pharmacokinetics and biotransformation following topical use of the local corticoid prednicarbate] - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Anti-inflammatory Properties of Fluocinonide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluocinonide, a potent synthetic corticosteroid, is widely utilized for its topical anti-inflammatory, immunosuppressive, and antipruritic properties in treating various dermatological conditions.[1][2][3] This technical guide provides an in-depth overview of the in vitro anti-inflammatory mechanisms of this compound. It details the molecular pathways through which this compound exerts its effects, including the inhibition of key inflammatory mediators and the modulation of intracellular signaling cascades. This document also outlines comprehensive experimental protocols for assessing the anti-inflammatory activity of this compound in a laboratory setting and presents a framework for the quantitative analysis of its effects.

Introduction

Inflammatory skin disorders such as eczema, psoriasis, and dermatitis are characterized by complex immunological responses involving the release of pro-inflammatory cytokines, prostaglandins, and leukotrienes.[1][2] this compound, a high-potency topical corticosteroid, is a cornerstone in the management of these conditions.[3][4] Its therapeutic efficacy stems from its ability to suppress the inflammatory cascade at multiple levels within skin cells.[2] Understanding the precise in vitro anti-inflammatory properties of this compound is crucial for optimizing its clinical use and for the development of novel anti-inflammatory agents.

Mechanism of Action

This compound's primary mechanism of action involves its binding to cytosolic glucocorticoid receptors (GR).[1][5] This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus. Inside the nucleus, the this compound-GR complex modulates gene expression through two main pathways:

-

Transactivation: The complex binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes.

-

Transrepression: The complex interferes with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), thereby downregulating the expression of genes encoding inflammatory cytokines, chemokines, and adhesion molecules.[5]

A key molecular action of this compound is the inhibition of the enzyme phospholipase A2.[2][6] This enzyme is responsible for the release of arachidonic acid from cell membranes, which is a precursor for the synthesis of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes.[2] By inhibiting phospholipase A2, this compound effectively reduces the production of these potent inflammatory mediators.[1]

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by modulating several key signaling pathways involved in the inflammatory response.

Inhibition of the Arachidonic Acid Pathway

This compound inhibits the synthesis of prostaglandins and leukotrienes by blocking the initial step of the arachidonic acid cascade. This is achieved through the induction of lipocortins (annexins), which are proteins that inhibit phospholipase A2 activity.

Suppression of NF-κB Signaling

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. This compound, through the activated glucocorticoid receptor, can interfere with NF-κB signaling, leading to reduced expression of pro-inflammatory cytokines.

Quantitative Analysis of In Vitro Anti-inflammatory Effects

Table 1: Illustrative IC50 Values of this compound for Pro-inflammatory Cytokine Inhibition

| Pro-inflammatory Cytokine | Cell Type | Stimulant | IC50 (nM) | Reference |

| TNF-α | Human Keratinocytes | LPS | Data not available | - |

| IL-6 | Human Keratinocytes | Poly(I:C) | Data not available | - |

| IL-1β | THP-1 Macrophages | LPS | Data not available | - |

Table 2: Illustrative IC50 Values of this compound for Eicosanoid Synthesis Inhibition

| Eicosanoid | Assay Type | IC50 (nM) | Reference |

| Prostaglandin E2 (PGE2) | Cell-based assay | Data not available | - |

| Leukotriene B4 (LTB4) | Cell-based assay | Data not available | - |

Experimental Protocols

The following are detailed protocols for in vitro assays that can be employed to evaluate the anti-inflammatory properties of this compound.

Cell Culture and Induction of Inflammation

5.1.1. RAW 264.7 Macrophage Culture and LPS Stimulation

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Protocol:

-

Seed RAW 264.7 cells in 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (dissolved in a suitable vehicle like DMSO) or vehicle control for 1-2 hours.

-

Stimulate the cells with Lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL to induce an inflammatory response.

-

Incubate for a specified period (e.g., 24 hours for cytokine measurement).

-

Collect the cell culture supernatant for analysis of inflammatory mediators.

-

5.1.2. HaCaT Keratinocyte Culture and Poly(I:C) or TNF-α Stimulation

-

Cell Line: HaCaT human keratinocyte cell line.

-

Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Protocol:

-

Seed HaCaT cells in 24-well plates and grow to 80-90% confluency.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with either Polyinosinic:polycytidylic acid (Poly(I:C)) (a viral dsRNA mimetic) at a concentration of 10 µg/mL or with TNF-α at 10 ng/mL to induce an inflammatory response.

-

Incubate for a specified period (e.g., 24 hours).

-

Collect the cell culture supernatant for cytokine analysis.

-

Measurement of Inflammatory Mediators

5.2.1. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

-

Principle: ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

-

Protocol:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α).

-

Block non-specific binding sites.

-

Add cell culture supernatants and a series of known concentrations of the recombinant cytokine standard to the wells.

-

Incubate to allow the cytokine to bind to the capture antibody.

-

Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

Incubate to allow the detection antibody to bind to the captured cytokine.

-

Wash the plate and add a substrate for the enzyme.

-

Measure the absorbance of the resulting color change using a microplate reader.

-

Calculate the concentration of the cytokine in the samples by comparing their absorbance to the standard curve.

-

Western Blot Analysis for Signaling Protein Phosphorylation

-

Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide.

-

Protocol for MAPK Phosphorylation:

-

Treat cells with this compound and/or an inflammatory stimulus for a short duration (e.g., 15-60 minutes).

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of a MAPK protein (e.g., anti-phospho-p38).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for the total form of the MAPK protein to normalize for protein loading.

-

NF-κB Nuclear Translocation Assay

-

Principle: This assay visualizes and quantifies the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon inflammatory stimulation.

-

Protocol (Immunofluorescence):

-

Grow cells on coverslips in a multi-well plate.

-

Treat cells with this compound and/or an inflammatory stimulus.

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cells with a detergent (e.g., Triton X-100).

-

Block non-specific antibody binding.

-

Incubate with a primary antibody against the NF-κB p65 subunit.

-

Wash and incubate with a fluorescently-labeled secondary antibody.

-

Counterstain the nuclei with a DNA-binding dye (e.g., DAPI).

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Quantify the nuclear fluorescence intensity to determine the extent of NF-κB translocation.

-

Conclusion

This compound is a potent anti-inflammatory corticosteroid that exerts its effects through multiple in vitro mechanisms. Its primary actions involve the modulation of gene expression via the glucocorticoid receptor, leading to the suppression of key inflammatory pathways, including the arachidonic acid cascade and NF-κB signaling. The experimental protocols detailed in this guide provide a robust framework for the in vitro characterization of this compound's anti-inflammatory properties. Further research to generate specific quantitative data, such as IC50 values for the inhibition of various inflammatory mediators, will be invaluable for a more complete understanding of its therapeutic profile and for guiding future drug development efforts.

References

Fluocinonide's Effects on Cytokine Expression in Immune Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluocinonide is a high-potency synthetic topical glucocorticoid renowned for its significant anti-inflammatory, immunosuppressive, and vasoconstrictive properties.[1] It is a cornerstone in the dermatological treatment of various inflammatory skin conditions, including psoriasis, eczema, and dermatitis.[1] The therapeutic efficacy of this compound is intrinsically linked to its profound ability to modulate the immune response at a cellular level. A primary mechanism underlying its action is the regulation of cytokine gene expression in various immune cells, such as T-lymphocytes, macrophages, and dendritic cells.[1][2][3] This technical guide provides an in-depth examination of the molecular mechanisms through which this compound alters cytokine production, presents quantitative data from relevant studies, details common experimental protocols, and visualizes the key signaling pathways involved.

Core Mechanism of Action: Glucocorticoid Receptor Signaling

As a member of the corticosteroid family, this compound exerts its effects by interacting with the glucocorticoid receptor (GR). The mechanism can be broadly categorized into genomic and non-genomic actions, with the genomic pathway being central to the regulation of cytokine expression.

-

Ligand Binding and Receptor Activation: Being lipophilic, this compound readily diffuses across the cell membrane and binds to the cytosolic GR, which is part of a multiprotein complex including heat shock proteins (HSPs).[4][5] This binding event induces a conformational change in the GR, causing the dissociation of the associated proteins.[4]

-

Nuclear Translocation: The activated this compound-GR complex then translocates into the nucleus.[1][2]

-

Gene Expression Modulation: Within the nucleus, the complex modulates the transcription of target genes through two primary mechanisms:

-

Transactivation: The GR homodimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of anti-inflammatory genes.[1][4] This action increases the transcription of genes encoding anti-inflammatory proteins, such as Annexin A1 (lipocortin-1) and Interleukin-10 (IL-10).[4] Annexin A1 is a potent inhibitor of phospholipase A2, an enzyme critical for the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.[1][2][4]

-

Transrepression: The this compound-GR complex can suppress the expression of pro-inflammatory genes without direct DNA binding. It achieves this by physically interacting with and inhibiting the activity of key pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[6] By preventing NF-κB and AP-1 from binding to their respective DNA response elements, the GR complex effectively halts the transcription of numerous pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.[7][8]

-

Quantitative Effects on Cytokine Expression

This compound and related glucocorticoids have been demonstrated to significantly alter the cytokine profile in various immune cell types. The data below summarizes key findings from in vitro studies.

| Immune Cell Type | Cytokine Measured | Compound & Concentration | Observed Effect | Citation |

| Human THP-1 derived foam cells | TNF-α, CD14, M-CSF, MIP-3α | Fluocinolone Acetonide (0.1, 1 µg/mL) | Inhibition of inflammatory cytokine secretion. | [9] |

| Human Oral Mucosal Lesions (in vivo) | TNF-α | This compound Acetonide (0.1%) | Inhibited TNF-α expression in all treated cases of Oral Lichen Planus. | [10] |

| Monocyte-derived Dendritic Cells | IL-1β, IL-6, IL-23, TNF-α | Dexamethasone/Vitamin D3 (in vitro generation) | Production of lower levels of pro-inflammatory cytokines. | [11] |

| Monocyte-derived Dendritic Cells | IL-10 | Dexamethasone/Vitamin D3 (in vitro generation) | Increased production of the anti-inflammatory cytokine IL-10. | [11] |

Experimental Protocols

Standardized methodologies are crucial for assessing the immunomodulatory effects of this compound. Below are detailed protocols for key experiments.

Protocol 1: In Vitro Treatment of Immune Cells

This protocol describes the general procedure for treating cultured immune cells with this compound to assess its impact on cytokine production.

-

Cell Culture:

-

Culture immune cells (e.g., human peripheral blood mononuclear cells (PBMCs), THP-1 monocytes, or murine splenocytes) in an appropriate medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

For adherent cells like macrophages, seed cells in multi-well plates (e.g., 24-well plates at 5 x 10⁵ cells/well) and allow them to adhere overnight. For suspension cells, adjust cell density as required.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO.

-

Prepare serial dilutions of this compound in the cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced toxicity.

-

Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.

-

-

Stimulation and Incubation:

-

Pre-treat the cells with the various concentrations of this compound for a specified period (e.g., 1-2 hours).

-

Subsequently, stimulate the cells with an inflammatory agent such as Lipopolysaccharide (LPS) (e.g., 100 ng/mL) or Phytohemagglutinin (PHA) to induce cytokine production.

-

Incubate the plates for a designated time (e.g., 6, 12, or 24 hours) depending on the target cytokine's expression kinetics.

-

-

Sample Collection:

-

After incubation, centrifuge the plates (if using suspension cells) and carefully collect the supernatant for cytokine protein analysis (ELISA, CBA).

-

For gene expression analysis, lyse the cells directly in the wells using a suitable lysis buffer (e.g., TRIzol) for RNA extraction.

-

Protocol 2: Cytokine Quantification by ELISA

The Enzyme-Linked Immunosorbent Assay (ELISA) is a standard plate-based assay for quantifying the protein level of a specific cytokine in the collected cell culture supernatants.[12]

-

Plate Coating: Coat a 96-well high-binding microplate with a capture antibody specific for the target cytokine (e.g., anti-human TNF-α) diluted in coating buffer. Incubate overnight at 4°C.[12]

-

Blocking: Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.

-

Sample Incubation: Wash the plate. Add prepared standards (recombinant cytokine) and experimental samples (supernatants) to the wells. Incubate for 2 hours at room temperature.

-

Detection: Wash the plate. Add a biotinylated detection antibody specific for a different epitope on the target cytokine. Incubate for 1-2 hours.

-

Signal Generation: Wash the plate. Add Streptavidin-HRP (Horse-Radish Peroxidase) conjugate and incubate for 20-30 minutes.

-

Substrate Addition: Wash the plate. Add a substrate solution (e.g., TMB). A color change will develop in proportion to the amount of cytokine present.

-

Measurement: Stop the reaction with a stop solution (e.g., 2N H₂SO₄). Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve from the absorbance readings of the known standards. Use this curve to calculate the concentration of the cytokine in the experimental samples.

Protocol 3: Cytokine mRNA Quantification by RT-qPCR

Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the levels of cytokine mRNA transcripts in the treated cells, providing insight into gene expression changes.[13]

-

RNA Extraction: Isolate total RNA from the cell lysates using a commercial kit or a phenol-chloroform extraction method. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

Reverse Transcription (cDNA Synthesis): Convert the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Quantitative PCR (qPCR):

-

Prepare a reaction mix containing cDNA template, forward and reverse primers specific for the target cytokine gene (e.g., TNF-α) and a reference gene (e.g., GAPDH, β-actin), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based master mix.

-

Perform the qPCR reaction in a thermal cycler. The instrument will monitor the fluorescence intensity at each cycle, which correlates with the amount of amplified DNA.

-

-

Data Analysis: Determine the cycle threshold (Ct) value for each sample. The relative expression of the target cytokine gene is calculated using the ΔΔCt method, normalizing the target gene's expression to the reference gene and comparing it to the control group.

Conclusion

This compound is a powerful immunomodulatory agent that exerts its anti-inflammatory effects primarily through the glucocorticoid receptor signaling pathway. By promoting the transrepression of key transcription factors like NF-κB and AP-1, it effectively suppresses the expression of a wide array of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.[1][6] Concurrently, it can enhance the production of anti-inflammatory mediators. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further investigate and harness the cytokine-modulating properties of this compound and other glucocorticoids in the development of advanced anti-inflammatory therapeutics.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is the mechanism of Fluocinolone Acetonide? [synapse.patsnap.com]